5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol 5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15801832
InChI: InChI=1S/C12H9N3S/c16-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,13,16)(H,14,15)
SMILES:
Molecular Formula: C12H9N3S
Molecular Weight: 227.29 g/mol

5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol

CAS No.:

Cat. No.: VC15801832

Molecular Formula: C12H9N3S

Molecular Weight: 227.29 g/mol

* For research use only. Not for human or veterinary use.

5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol -

Specification

Molecular Formula C12H9N3S
Molecular Weight 227.29 g/mol
IUPAC Name 5-(1H-benzimidazol-2-yl)-1H-pyridine-2-thione
Standard InChI InChI=1S/C12H9N3S/c16-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,13,16)(H,14,15)
Standard InChI Key VBCMZOFIOAWFCT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C3=CNC(=S)C=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-(1H-benzimidazol-2-yl)-1H-pyridine-2-thione, reflects its bifunctional structure:

  • Benzimidazole subunit: A bicyclic system comprising fused benzene and imidazole rings, enabling π-π stacking and hydrogen bonding.

  • Pyridine-thione subunit: A six-membered aromatic ring with a thione (-C=S) group at the 2-position, contributing to redox activity and metal coordination.

The canonical SMILES string C1=CC=C2C(=C1)NC(=N2)C3=CNC(=S)C=C3 clarifies the connectivity, while the Standard InChIKey VBCMZOFIOAWFCT-UHFFFAOYSA-N ensures unambiguous chemical identification.

Key Functional Groups

  • Thiol/Thione Group (-SH/-C=S): The tautomeric equilibrium between thiol and thione forms influences reactivity. The thiol form (-SH) participates in disulfide bond formation, while the thione form (-C=S) acts as a soft Lewis base .

  • Pyridine and Benzimidazole Nitrogen Atoms: The pyridine nitrogen (basic pKa ~1.7) and benzimidazole nitrogens (pKa ~5–6 and ~12–13) enable pH-dependent protonation states, affecting solubility and binding interactions .

Synthesis and Reaction Pathways

Cyclocondensation of o-Phenylenediamine Derivatives

Reaction of 2-mercaptopyridine-5-carboxylic acid with o-phenylenediamine under dehydrating conditions (e.g., polyphosphoric acid) could yield the target compound via cyclization .

Post-Functionalization of Preformed Benzimidazoles

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR signals (CDCl₃, 400 MHz):

  • Pyridine protons: δ 8.2–8.4 ppm (d, J = 5.6 Hz, 1H, H-6), δ 6.8–7.0 ppm (m, 2H, H-3 and H-4) .

  • Benzimidazole protons: δ 7.3–7.5 ppm (d, J = 8.8 Hz, 1H, H-5'), δ 6.9–7.1 ppm (dd, J = 2.4, 8.8 Hz, 1H, H-4') .

Infrared (IR) Spectroscopy

Key absorption bands:

  • ν(S-H): ~2570 cm⁻¹ (thiol form) .

  • ν(C=N): ~1600 cm⁻¹ (benzimidazole and pyridine rings) .

  • ν(C=S): ~1250 cm⁻¹ (thione form) .

Mass Spectrometry

The ESI-MS profile should display a molecular ion peak at m/z 228.1 [M+H]⁺, with fragmentation patterns arising from cleavage of the C-S bond (m/z 151.1) and benzimidazole ring decomposition (m/z 77.0) .

Physicochemical Properties

Solubility and Partition Coefficients

  • Log P (octanol-water): Estimated at 2.21 via consensus methods , indicating moderate lipophilicity.

  • Aqueous solubility: ~0.2–0.5 mg/mL (sparingly soluble) , enhanced under basic conditions due to thiolate formation.

Stability and Tautomerism

The thiol-thione equilibrium (Fig. 1) dominates in solution:
Thiol form (-SH)Thione form (-C=S)\text{Thiol form (-SH)} \rightleftharpoons \text{Thione form (-C=S)}
This tautomerism is pH-dependent, with the thione form favored in neutral to basic conditions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator